An In-depth Technical Guide to 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the novel chemical entity, 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine. Given the limited specific literature on this exact molecule, this document synthesizes information from closely related pyridazine analogs and established chemical principles to offer a robust profile. We will delve into its chemical structure, predicted physicochemical properties, a plausible and detailed synthetic protocol, and its potential applications in medicinal chemistry and drug discovery, all while adhering to the highest standards of scientific integrity.
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-π stacking interactions, make it a versatile building block for designing molecules with specific biological activities.[1] The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn can modulate its pharmacological profile.
The subject of this guide, 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine, incorporates several key features that make it a compound of significant interest. The chloro substituent at the 3-position provides a reactive handle for further chemical modification, a common strategy in the elaboration of drug candidates. The substituted phenyl ring at the 6-position, featuring both a fluorine atom and a methyl group, introduces elements known to influence metabolic stability and binding affinity. This combination of a reactive chloro group and a specifically substituted aryl moiety suggests that this compound could be a valuable intermediate or a potential bioactive agent itself.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is defined by a central pyridazine ring with a chlorine atom at the 3-position and a 2-fluoro-4-methylphenyl group attached to the 6-position.
Molecular Formula: C₁₁H₈ClFN₂
SMILES: Cc1cc(c(F)cc1)c2ccc(Cl)nn2
| Property | Predicted Value | Basis for Prediction and Insights |
| Molecular Weight | 222.65 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 140 - 160 | The melting point of 3-chloro-6-phenylpyridazine is 159-161 °C.[4] The additional substituents on the phenyl ring may slightly alter crystal packing and thus the melting point. |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. For example, the predicted boiling point for a related compound, 3-Chloro-6-(2,4-difluorophenoxy)pyridazine, is in the range of 309 to 330 °C.[5] |
| LogP | ~3.5 - 4.5 | The presence of the halogen atoms and the aromatic rings suggests a lipophilic character. The predicted XlogP for 3-chloro-6-phenylpyridazine is 2.5.[3] The addition of a fluorine and a methyl group would likely increase this value. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Aromatic compounds with this LogP range are typically sparingly soluble in aqueous media but show good solubility in common organic solvents. |
| pKa (most basic) | ~1.5 - 2.5 | The pyridazine ring is weakly basic. The predicted pKa for 3-Chloro-6-(2,4-difluorophenoxy)pyridazine is around 1.97.[5] |
Proposed Synthesis and Experimental Protocol
The synthesis of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine can be approached through several established methods for the formation of 3,6-disubstituted pyridazines. A highly plausible and versatile route involves a Suzuki coupling reaction, which allows for the formation of the C-C bond between the pyridazine and the phenyl ring.
Synthetic Workflow Diagram
Caption: Proposed Suzuki coupling for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on standard Suzuki coupling conditions for similar substrates. Optimization of reaction time, temperature, and catalyst loading may be necessary.
Materials and Reagents:
-
3,6-Dichloropyridazine
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(2-Fluoro-4-methylphenyl)boronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃)
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Toluene
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), (2-fluoro-4-methylphenyl)boronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add toluene and a 2 M aqueous solution of sodium carbonate. The typical solvent ratio is 4:1 toluene to aqueous base.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine.
Potential Applications in Drug Discovery
The structural motifs present in 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine suggest several potential applications in drug discovery and development.
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As a Building Block for Kinase Inhibitors: The pyridazine core is found in several approved and investigational kinase inhibitors. The chloro group at the 3-position can be readily displaced by nucleophiles, allowing for the introduction of various side chains to target the ATP-binding site of kinases.
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Analgesic and Anti-inflammatory Agents: Pyridazine derivatives have been investigated for their analgesic and anti-inflammatory properties.[6] The specific substitution pattern on the phenyl ring of the target compound could modulate its activity against relevant biological targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.
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Antimicrobial and Antifungal Agents: The pyridazine scaffold has been incorporated into molecules with antimicrobial and antifungal activity.[7] This compound could serve as a starting point for the development of new agents to combat infectious diseases. A related compound has shown potent microbicidal activity against phytopathogenic fungi.[7]
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Antikinetoplastid Agents: Recent research has explored 3-nitroimidazo[1,2-b]pyridazines as potential treatments for neglected tropical diseases caused by kinetoplastids.[1] The core pyridazine structure is a key component of these bioactive molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine is not available, the safety precautions for closely related compounds like 3-chloro-6-phenylpyridazine should be followed.[3][4]
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Hazard Statements: Likely to be harmful if swallowed, and may cause skin and serious eye irritation.[3][4]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only in a well-ventilated area.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
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Conclusion
3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine represents a promising, albeit underexplored, chemical entity. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki coupling. The combination of a reactive chloro group and a substituted phenyl ring makes it a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry. Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential as a lead structure in drug discovery programs.
References
-
U.S. Environmental Protection Agency (EPA). 3-Chloro-6-(2,4-difluorophenoxy)pyridazine Properties. [Link]
-
PubChem. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. [Link]
- Google Patents. WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.
-
ResearchGate. (PDF) 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
PubChemLite. 3-chloro-6-(4-methylphenyl)pyridazine (C11H9ClN2). [Link]
-
Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]
-
MilliporeSigma. 3-Chloro-6-(4-chlorophenyl)pyridazine. [Link]
-
PMC. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. [Link]
-
MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]
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